molecular formula C8H14ClN3S B1458025 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride CAS No. 1864015-67-7

2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride

Cat. No. B1458025
M. Wt: 219.74 g/mol
InChI Key: PLYUKHMKICWSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride” is a chemical compound that has been studied for its potential use in the treatment of diseases such as cancer . It has been found to be a potent and selective inhibitor of human sirtuin 2 (SIRT2), a protein that plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H14N3Cl1 . Further details about the molecular structure are not available in the search results.

Scientific Research Applications

Synthesis and Structural Transformation

2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride has been involved in the unexpected transformation into bis[2-((4,6-dimethylpyrimidin-2-yl)sulfanyl)ethyl]amine under hydrothermal conditions, resulting in compounds with a 3,10-diaza-6,7-disulfanyldodecyl skeleton. This synthesis showcases its potential in creating structurally unique molecules for further chemical exploration (Wang et al., 2010).

Antifungal Applications

Derivatives of 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine have demonstrated antifungal effects. Compounds synthesized from 4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine showed significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, highlighting their potential as antifungal agents (Jafar et al., 2017).

Antiangiogenic Potential

A study explored the antiangiogenic effects of synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, revealing that certain derivatives exhibit significant binding affinity towards VEGFR-2 kinase. This suggests their potential use in developing treatments for diseases characterized by abnormal angiogenesis (Jafar & Hussein, 2021).

Crystal Structure and Theoretical Calculations

The crystal structure and theoretical calculations of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provide insights into its molecular configuration and electronic properties. Such studies are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Ren et al., 2006).

Synthesis of Pyrimidine Linked Heterocyclics

Research into the synthesis of pyrimidine linked heterocyclics through microwave irradiation has opened up new pathways for the development of compounds with insecticidal and antibacterial potential. These studies demonstrate the versatility of 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride derivatives in creating bioactive molecules (Deohate & Palaspagar, 2020).

Safety And Hazards

The compound is classified as an eye irritant and skin sensitizer . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.ClH/c1-6-5-7(2)11-8(10-6)12-4-3-9;/h5H,3-4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYUKHMKICWSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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